molecular formula C12H16BrN5OS B12264134 4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one

4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one

Cat. No.: B12264134
M. Wt: 358.26 g/mol
InChI Key: ZEQDBNOVCVISRA-UHFFFAOYSA-N
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Description

4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one is a complex organic compound that features a unique combination of functional groups, including a brominated pyrimidine ring, an azetidine ring, and a piperazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one typically involves multiple steps, starting from commercially available precursors One common route involves the bromination of 2-(methylsulfanyl)pyrimidine, followed by the formation of the azetidine ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the de-brominated product.

    Substitution: Formation of azido or thiolated derivatives.

Scientific Research Applications

4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one involves its interaction with specific molecular targets. The brominated pyrimidine ring can interact with nucleophilic sites on enzymes or receptors, while the azetidine and piperazinone rings can enhance binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through these interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(methylsulfanyl)pyrimidin-4-ol: Shares the brominated pyrimidine core but lacks the azetidine and piperazinone rings.

    2-Methylsulfanyl-pyrimidin-4-ol: Similar structure without the bromine atom.

    5-Chloro-2-(methylsulfanyl)pyrimidin-4-ol: Chlorinated analog with similar properties.

Uniqueness

4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azetidine and piperazinone rings enhances its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal research.

Properties

Molecular Formula

C12H16BrN5OS

Molecular Weight

358.26 g/mol

IUPAC Name

4-[1-(5-bromo-2-methylsulfanylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one

InChI

InChI=1S/C12H16BrN5OS/c1-20-12-15-4-9(13)11(16-12)18-5-8(6-18)17-3-2-14-10(19)7-17/h4,8H,2-3,5-7H2,1H3,(H,14,19)

InChI Key

ZEQDBNOVCVISRA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)N2CC(C2)N3CCNC(=O)C3)Br

Origin of Product

United States

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